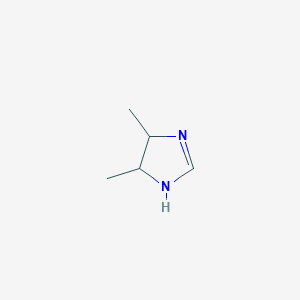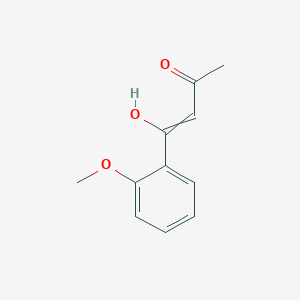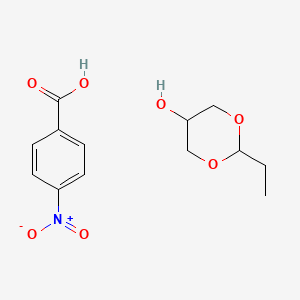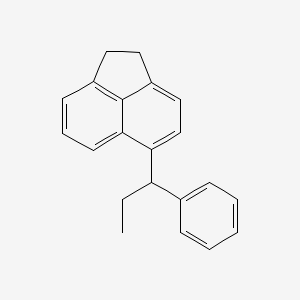
5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a phenylpropyl group attached to a dihydroacenaphthylene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene typically involves the reaction of acenaphthylene with 1-phenylpropyl halides under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or nickel, and requires a controlled environment to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated form. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation and alkylation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives, such as ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of aromatic hydrocarbons with biological systems
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its aromatic nature and stability.
作用机制
The mechanism by which 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The phenylpropyl group can participate in various bonding interactions, while the dihydroacenaphthylene moiety provides a stable aromatic framework. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
相似化合物的比较
Acenaphthylene: A simpler aromatic hydrocarbon with similar structural features.
1-Phenylpropyl derivatives: Compounds with the phenylpropyl group attached to different aromatic or aliphatic backbones.
Dihydroacenaphthylene derivatives: Compounds with modifications to the dihydroacenaphthylene moiety.
Uniqueness: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene is unique due to the combination of the phenylpropyl group and the dihydroacenaphthylene moiety This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds
属性
CAS 编号 |
92669-84-6 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
5-(1-phenylpropyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C21H20/c1-2-18(15-7-4-3-5-8-15)19-14-13-17-12-11-16-9-6-10-20(19)21(16)17/h3-10,13-14,18H,2,11-12H2,1H3 |
InChI 键 |
XHVJTESEPRJICX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C2=CC=C3CCC4=C3C2=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
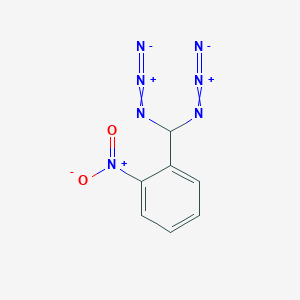
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
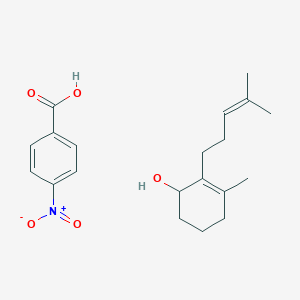
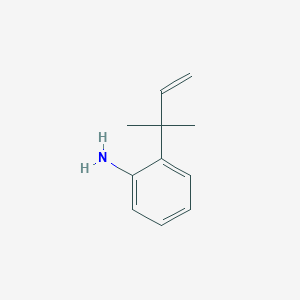
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
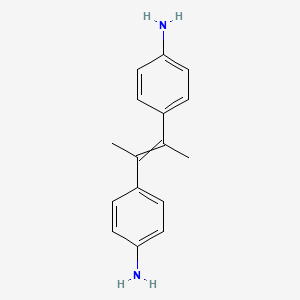
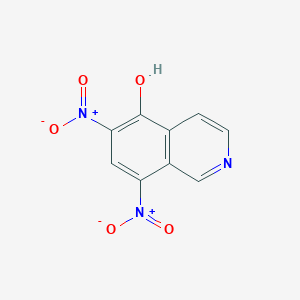
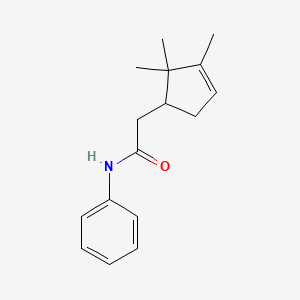
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
